Tert-butyl 4-bromo-2-fluorobenzoate chemical properties
Tert-butyl 4-bromo-2-fluorobenzoate chemical properties
An In-depth Technical Guide to Tert-butyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-bromo-2-fluorobenzoate is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique structure, featuring bromo, fluoro, and tert-butyl ester functional groups, makes it a versatile building block for constructing complex aromatic systems through various chemical transformations, most notably cross-coupling reactions.[1] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, along with detailed experimental protocols and safety information.
Chemical Properties and Identification
Tert-butyl 4-bromo-2-fluorobenzoate is a liquid at room temperature with a purity of approximately 98%.[2] It is identified by its unique CAS number, 889858-12-2.[2][3][4]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | tert-butyl 4-bromo-2-fluorobenzoate | [3][5] |
| CAS Number | 889858-12-2 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [3][5] |
| Molecular Weight | 275.11 g/mol | [3][5] |
| Monoisotopic Mass | 274.00047 Da | [3][4][5] |
| Physical Form | Liquid | [2] |
| Purity | 98% | [2] |
| InChI | 1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | [2][3] |
| InChIKey | ZPGZHSAOCVWZMR-UHFFFAOYSA-N | [2][3] |
| SMILES | CC(C)(C)OC(=O)C1=C(F)C=C(Br)C=C1 | [4] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 4-bromo-2-fluorobenzoate typically involves the esterification of 4-bromo-2-fluorobenzoic acid.
Synthesis of Tert-butyl 4-bromo-2-fluorobenzoate from 4-Bromo-2-fluorobenzoic Acid
A common method for synthesizing the title compound is from 4-bromo-2-fluorobenzoic acid. While specific conditions for the tert-butyl esterification were not detailed in the provided search results, a general protocol can be inferred from similar esterification reactions. Another related synthesis is that of the methyl ester, which is achieved by reacting 4-bromo-2-fluorobenzoic acid with thionyl chloride in methanol at 0 °C, followed by stirring at room temperature for 12 hours.[6]
Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid in a suitable solvent (e.g., dichloromethane), add a dehydrating agent.
-
Esterification: Introduce tert-butanol to the reaction mixture. The reaction can be catalyzed by an acid.
-
Work-up: After the reaction is complete, the mixture is typically washed with an aqueous bicarbonate solution and brine.[6]
-
Purification: The organic layer is dried over an anhydrous salt like sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.[6] Further purification can be achieved through column chromatography.
Reactivity and Applications
Tert-butyl 4-bromo-2-fluorobenzoate is a valuable intermediate in organic synthesis, particularly for creating pharmaceuticals and agrochemicals.[1] Its bromo and ester functional groups are key to its utility, allowing for participation in cross-coupling reactions like Suzuki and Heck couplings to form more complex aromatic structures.[1] In medicinal chemistry, it serves as a building block to modify bioactive molecules, which can improve metabolic stability and binding affinity.[1] It is also used in the preparation of liquid crystals and other functional materials that require fluorinated aromatic components.[1]
Spectroscopic Analysis
The structural confirmation of tert-butyl 4-bromo-2-fluorobenzoate is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[7]
Experimental Protocol for Spectroscopic Analysis:
-
Sample Preparation: The liquid sample is prepared according to the requirements of each analytical technique. For NMR, this involves dissolving a small amount of the substance in a deuterated solvent. For FTIR, a thin film of the liquid may be used.[8] For MS, the sample is introduced into the instrument, often after dilution.
-
Data Acquisition: The prepared sample is analyzed using the respective spectrometer to obtain ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra.
-
Data Analysis: The resulting spectra are interpreted to confirm the molecular structure, identify functional groups, and verify the molecular weight.
Safety and Handling
Tert-butyl 4-bromo-2-fluorobenzoate is classified as an irritant and requires careful handling to avoid exposure.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | Reference |
| Skin Irritation | H315: Causes skin irritation | [3][9] |
| Eye Irritation | H319: Causes serious eye irritation | [3][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | [3][9] |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | [5] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [5] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [5] |
| Combustible Liquid | H227: Combustible liquid | [2] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | [2] |
Precautions for Safe Handling:
-
Wear suitable protective clothing, including gloves and eye/face protection.[9][10]
-
Avoid breathing fumes, dust, or vapors.[9]
-
Wash hands thoroughly after handling.[9]
-
Keep away from sources of ignition.[9]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Recommended long-term storage is in a refrigerator at 2-8°C.[2][9]
-
Store away from incompatible materials such as strong oxidizing agents.[9]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][10]
-
Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Call a poison control center or doctor immediately.[10]
Fire-Fighting Measures:
-
Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[9][10]
-
Hazardous decomposition products include carbon oxides, hydrogen bromide, and hydrogen fluoride.[9]
-
Firefighters should wear self-contained breathing apparatus.[10]
References
- 1. tert-Butyl 4-bromo-2-fluorobenzoate [myskinrecipes.com]
- 2. tert-Butyl 4-bromo-2-fluorobenzoate | 889858-12-2 [sigmaaldrich.com]
- 3. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Norman Database System [norman-databases.org]
- 5. tert-Butyl 2-bromo-4-fluorobenzoate | C11H12BrFO2 | CID 26986095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. 889858-12-2|tert-Butyl 4-bromo-2-fluorobenzoate|BLD Pharm [bldpharm.com]
- 8. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
